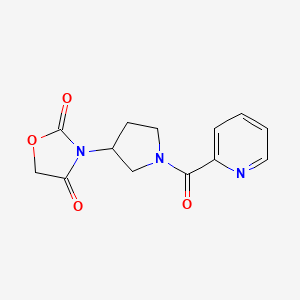
3-(1-吡啶甲酰基吡咯烷-3-基)噁唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features an oxazolidine ring, which is an important structural unit in many biologically active compounds .
科学研究应用
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various chemical compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in manufacturing processes to improve product quality and efficiency.
作用机制
Target of Action
Oxazolidine derivatives are known to be biologically active and have been used in various fields, including medicinal chemistry .
Mode of Action
Biochemical Pathways
The oxazolidine-2,4-dione motif is found frequently in biologically important compounds . A study on the biosynthesis of tetramate bripiodionen bearing a 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton provides some insights into the potential biochemical pathways .
Result of Action
Oxazolidine derivatives have been reported to exhibit various biological activities, including anticonvulsant effects .
Action Environment
It’s worth noting that the synthesis of oxazolidine-2,4-diones has been achieved under very mild and transition-metal-free conditions .
准备方法
The synthesis of 3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multicomponent reactions of 1,2-amino alcohols. The synthetic strategies can be grouped into three main categories:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions use transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This method allows for the formation of oxazolidine derivatives in a single reaction vessel.
化学反应分析
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
相似化合物的比较
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Oxazolidinones: These compounds contain the oxazolidine ring and are known for their antibiotic properties.
The uniqueness of 3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione lies in its specific combination of the oxazolidine and pyrrolidine rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)9-4-6-15(7-9)12(18)10-3-1-2-5-14-10/h1-3,5,9H,4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGPOVNLQJYRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














